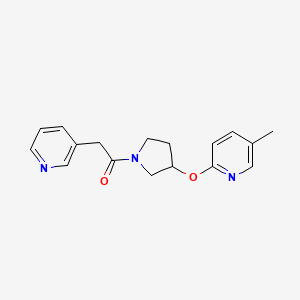

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Organocatalytic Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]

The synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, known for their biological activities, through an enantioselective organocatalytic approach has been highlighted. This method allows the rapid synthesis of these derivatives with high enantiopurity and structural diversity. The process involves an asymmetric catalytic three-component 1,3-dipolar cycloaddition yielding spirooxindole derivatives under mild conditions. The high enantio- and regioselectivity of this synthesis opens new avenues in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Electrooptic Film Fabrication with Pyrrole-Pyridine-Based Chromophores

A study on dibranched, heterocyclic "push-pull" chromophores for electrooptic film fabrication reveals the influence of pyrrole-pyridine-based chromophore architecture on covalent self-assembly, thin-film microstructure, and nonlinear optical response. These findings underscore the significance of chromophore molecular architecture and film growth method on the resulting film's properties, indicating potential applications in optoelectronics and photonics (Facchetti et al., 2006).

Catalytic Behavior of Iron and Cobalt Dichloride Complexes

The synthesis of iron(II) and cobalt(II) dichloride complexes with N-(1-(6-(quinoxalin-2-yl)pyridine-2- yl)ethylidene)benzenamines showcases their catalytic activities toward ethylene reactivity. These complexes demonstrate good catalytic activities for ethylene oligomerization and polymerization, with variations in activity based on the ethylene pressure and the substituents on the aryl group linked to the imino group. This research suggests potential applications in polymer synthesis and material science (Sun et al., 2007).

Antimicrobial Activity of Pyridine Derivatives

The synthesis and evaluation of antimicrobial activity of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone and its derivatives have been documented. These compounds exhibit significant antimicrobial activity, highlighting their potential as templates for the development of new antimicrobial agents (Salimon et al., 2011).

Oxidation Reactivity Channels for Pyridine Derivatives

The study on the chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide derivatives with various oxidants sheds light on their reactivity channels. The characterization of the oxidation products through spectroscopic methods and X-ray crystallography provides insights into the molecular structures and potential applications of these compounds in organic synthesis and chemical modifications (Pailloux et al., 2007).

Propiedades

IUPAC Name |

1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-13-4-5-16(19-10-13)22-15-6-8-20(12-15)17(21)9-14-3-2-7-18-11-14/h2-5,7,10-11,15H,6,8-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHLYIWXJVYSRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylphenyl)sulfonyl]-1-phenylethyl thiocyanate](/img/structure/B2772933.png)

![6-chloro-4-[(2,4-dimethylbenzyl)oxy]-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene](/img/structure/B2772936.png)

![N-(3-fluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2772951.png)

![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2772953.png)